

# Total Synthesis of Darobactin A and its Analogs: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Darobactin** A is a novel ribosome-derived bicyclic heptapeptide antibiotic with potent activity against a range of Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3] Its unique mechanism of action, which involves the inhibition of the essential outer membrane protein BamA, makes it a promising candidate for the development of new therapeutics to combat antibiotic resistance.[4] This document provides detailed application notes and protocols for the total synthesis of **Darobactin** A and its analogs, as well as methods for evaluating their biological activity.

# Retrosynthetic Analysis and Key Synthetic Strategies

The total synthesis of **Darobactin** A presents significant challenges due to its complex bridged bicyclic structure, which includes an unprecedented ether linkage between two tryptophan residues and a carbon-carbon bond between a tryptophan and a lysine residue.[5][6] Two primary synthetic routes have been successfully developed, one by the Baran group and another by a collaboration between the Petrone, Sarlah, and Merck teams. Both strategies rely on key macrocyclization reactions to form the strained ring systems.



A key transformation in both syntheses is the Larock macrocyclization, which is used to construct the indole moieties and close the macrocyclic rings.[5][7] The synthesis of the non-canonical amino acid building blocks is another critical aspect of the overall strategy.[5][8]

## **Experimental Protocols**

## I. Total Synthesis of Darobactin A (Baran Approach)

This synthesis features two key atroposelective Larock macrocyclizations. The full experimental details can be found in the Supporting Information of Lin, Y.-C., et al., J. Am. Chem. Soc.2022, 144 (32), 14458–14462.[1][5]

#### Key Steps:

- Synthesis of Unnatural Amino Acid Building Blocks: Detailed procedures for the synthesis of the key unnatural amino acids are provided in the supporting information of the primary publication.[5]
- First Larock Macrocyclization: This step forms the first macrocycle. A representative
  procedure is as follows: To a solution of the linear peptide precursor in a suitable solvent
  (e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2) and a ligand are added. The reaction is
  heated to effect cyclization.
- Second Larock Macrocyclization: Following further peptide couplings, the second macrocycle is formed using a similar Larock cyclization strategy.
- Global Deprotection: The final step involves the removal of all protecting groups to yield
   Darobactin A.[8]

# II. Total Synthesis of Darobactin A (Petrone/Sarlah/Merck Approach)

This convergent synthesis also utilizes sequential, halogen-selective Larock indole syntheses. The detailed experimental procedures are available in the Supporting Information of Nesic, M., et al., J. Am. Chem. Soc.2022, 144 (31), 14026–14030.[7]

Key Steps:



- Scalable Routes to Non-canonical Amino Acids: The synthesis begins with the preparation of three key unnatural amino acids.[7]
- Sequential Larock Indole Syntheses: The bismacrocycle is constructed through two sequential Larock cyclizations, with the order of cyclizations being crucial for achieving the desired atropisomerism.[7]
- Final Deprotection: The synthesis is completed by a global deprotection step.

# Synthesis of Darobactin A Analogs

The modular nature of the total syntheses allows for the generation of analogs by incorporating modified building blocks.[8][9] Additionally, mutasynthesis and biosynthetic pathway engineering have been employed to produce a variety of **Darobactin** analogs.[1][3]

## **Data Presentation**

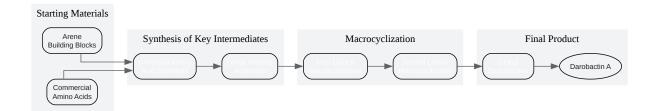
Table 1: Minimum Inhibitory Concentrations (MICs) of Darobactin A and Analogs against Gram-Negative

Pathogens.[1][3][10]

Compound	E. coli (ATCC 25922) MIC (μg/mL)	K. pneumoniae (ATCC 700603) MIC (μg/mL)	P. aeruginosa (PAO1) MIC (μg/mL)	A. baumannii (DSM 30008) MIC (µg/mL)
Darobactin A	2	2	>64	16
Darobactin B	2	2	>64	8
Darobactin D	16	32	>64	>64
Darobactin E	32	32	>64	>64
Darobactin 9	1-2	1-4	0.125	1-2
D22	2-4	4-8	16-32	8
D69	2-4	4-8	16-32	4

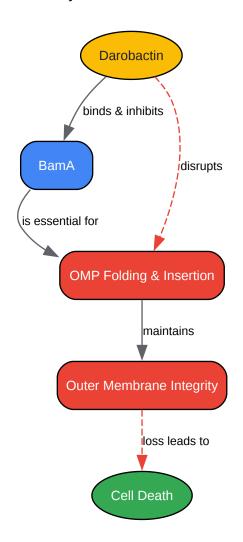
## **Mandatory Visualization**





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### Caption: General workflow for the total synthesis of **Darobactin** A.



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Caption: Mechanism of action of Darobactin A.

# **Biological Assays**

## I. Minimum Inhibitory Concentration (MIC) Assay

#### Protocol:

- Prepare a series of twofold dilutions of the test compound (Darobactin A or analog) in a 96well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Include positive (no drug) and negative (no bacteria) control wells.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

## **II. BamA-Dependent OMP Folding Assay**

This assay measures the ability of a compound to inhibit the BamA-catalyzed folding of an outer membrane protein (OMP), such as OmpT or tOmpA.[10]

#### Protocol:

- Preparation of BamA-containing proteoliposomes: Reconstitute purified BamA protein into liposomes of a defined lipid composition (e.g., DMPC).
- Preparation of unfolded OMP: Denature the purified OMP (e.g., tOmpA) in a suitable buffer containing a denaturant (e.g., urea).
- Folding reaction:
  - Incubate the BamA proteoliposomes with the test compound at various concentrations for a defined period.



- Initiate the folding reaction by diluting the unfolded OMP into the proteoliposome suspension.
- Take aliquots at different time points.
- Analysis of OMP folding:
  - The extent of OMP folding can be analyzed by SDS-PAGE. Folded OMPs typically exhibit a characteristic shift in mobility compared to the unfolded state.
  - Alternatively, fluorescence spectroscopy can be used if the OMP is appropriately labeled.
- Data analysis: Determine the IC50 value of the test compound by plotting the percentage of OMP folding against the compound concentration. **Darobactin** A has been reported to inhibit BamA-dependent OmpT folding with an IC50 of 0.68–1 μM.

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